4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline
Overview
Description
4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline, also known as 4-BDFMA, is an organic compound belonging to the group of aromatic heterocyclic compounds. It is a colorless, water-soluble solid that is used as a reagent in organic synthesis and as a catalyst for various reactions. 4-BDFMA has a wide range of applications in the fields of medicinal chemistry and pharmaceuticals, and is also used as a research tool in biochemistry and molecular biology.
Scientific Research Applications
4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a research tool in biochemistry and molecular biology. In medicinal chemistry, 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline has been used as a substrate for the synthesis of various drugs, including antifungal agents, anti-inflammatory agents, and anticoagulants. In biochemistry, it has been used as a tool to study the structure and function of proteins, and to investigate the mechanism of action of various enzymes. In molecular biology, it has been used to study the structure and function of DNA and RNA.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline is not well understood, but it is believed to be related to its ability to form strong hydrogen bonds with other molecules. It is thought to interact with the active sites of enzymes, interfering with their activity and thus affecting the biochemical reactions that take place in the cell.
Biochemical and Physiological Effects
4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, it has been found to inhibit the activity of other enzymes, such as tyrosine kinases and phosphatases, which are involved in signal transduction pathways. It has also been found to have an effect on the expression of certain genes, and to alter the expression of certain proteins.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline in laboratory experiments is its solubility in water, which makes it easy to handle and manipulate. In addition, its low toxicity makes it a safe reagent to use in laboratory experiments. However, it is important to note that 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline is a highly reactive compound and should be handled with care. It should not be exposed to light or heat, and it should be stored in a cool, dry place.
Future Directions
There are many potential future directions for the use of 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline in scientific research. One potential direction is the development of new drugs based on its structure and mechanism of action. Another potential direction is the use of 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline as a tool to study the structure and function of proteins, and to investigate the mechanism of action of various enzymes. Additionally, 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline could be used to study the structure and function of DNA and RNA, and to investigate the role of epigenetic modifications in gene expression. Finally, 4-Bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline could be used to study the effects of environmental toxins on cellular processes.
properties
IUPAC Name |
4-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-3-1-4(8(12,13)14)6(15)5(2-3)16-7(10)11/h1-2,7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHLUCPNUZWBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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